2-Morpholinemethanamine, N,4-dimethyl-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinemethanamine, N,4-dimethyl-, (2R)- is a chemical compound with the molecular formula C7H16N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methanamine group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanamine, N,4-dimethyl-, (2R)- typically involves the reaction of morpholine with formaldehyde and a secondary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Morpholinemethanamine, N,4-dimethyl-, (2R)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinemethanamine, N,4-dimethyl-, (2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-Morpholinemethanamine, N,4-dimethyl-, (2R)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Morpholinemethanamine, N,4-dimethyl-, (2R)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with a similar structure but lacking the methanamine group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
4-Methylmorpholine: A derivative with a methyl group attached to the fourth position of the morpholine ring.
Uniqueness
2-Morpholinemethanamine, N,4-dimethyl-, (2R)- is unique due to the presence of both the methanamine group and the specific (2R)-configuration
Biological Activity
2-Morpholinemethanamine, N,4-dimethyl-, (2R)-, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Morpholinemethanamine, N,4-dimethyl-, (2R)- is characterized by a morpholine ring substituted with a dimethylamino group. This configuration contributes to its biological activity and potential therapeutic applications.
The compound exhibits various biochemical properties that influence its interactions with biological systems. Notably:
- Enzyme Interaction : It has been observed to interact with cytochrome P450 enzymes, affecting the metabolism of other compounds. This interaction can lead to alterations in metabolic pathways critical for drug metabolism and detoxification processes.
- Protein Binding : The compound can bind to specific proteins, altering their conformation and function, which may impact cellular signaling pathways and gene expression.
Cellular Effects
Research indicates that 2-Morpholinemethanamine, N,4-dimethyl-, (2R)- influences several cellular processes:
- Cell Proliferation and Apoptosis : It modulates the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis rates. This modulation is crucial for understanding its potential in cancer therapy.
- Gene Expression : The compound affects the expression of genes involved in metabolic processes, thereby impacting overall cellular metabolism.
The mechanisms through which 2-Morpholinemethanamine exerts its biological effects involve several pathways:
- Kinase Inhibition : It has been found to inhibit certain kinases involved in cell signaling, which can lead to downstream effects on cellular functions such as growth and differentiation.
- Transcription Factor Interaction : The compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Research Findings
Several studies have investigated the biological activity of 2-Morpholinemethanamine. Key findings include:
Case Study 1: Anticancer Potential
In a study evaluating various quinazoline derivatives for anticancer activity, 2-Morpholinemethanamine was included due to its structural similarities. Molecular docking studies revealed promising binding affinities with cancer-related targets, suggesting potential as an anticancer agent .
Case Study 2: Toxicological Assessment
Research assessing the compound's effects in animal models indicated that high doses could lead to liver and kidney damage. This highlights the importance of dosage in determining both therapeutic efficacy and safety profiles.
Dosage Effects
The biological activity of 2-Morpholinemethanamine varies significantly with dosage:
- Low Doses : Minimal effects observed.
- High Doses : Significant alterations in physiological functions and potential toxicity noted.
Metabolic Pathways
The compound interacts with various metabolic pathways:
- Fatty Acid Metabolism : It influences the metabolism of fatty acids and amino acids, leading to changes in their concentrations within cells.
- Transport Mechanisms : The transport across cell membranes occurs via specific transporters, affecting localization within tissues such as the liver and kidneys.
Properties
CAS No. |
1268521-53-4 |
---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.218 |
IUPAC Name |
N-methyl-1-[(2R)-4-methylmorpholin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2O/c1-8-5-7-6-9(2)3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
IEHQWJZAQGRTOC-SSDOTTSWSA-N |
SMILES |
CNCC1CN(CCO1)C |
Synonyms |
2-Morpholinemethanamine, N,4-dimethyl-, (2R)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.